5-Amino-1-tert-butyl-3-(2-methoxyphenyl)pyrazole-4-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
5-Amino-1-tert-butyl-3-(2-methoxyphenyl)pyrazole-4-carbonitrile serves as a precursor in the synthesis of various chemical compounds. The chemical reactivity of this compound has been explored in the formation of novel Schiff bases, where it undergoes reactions with different aldehydes to form compounds with potential antimicrobial activities. For example, the synthesis of Schiff bases using derivatives of pyrazole-4-carboxaldehydes demonstrates the compound's versatility in creating novel compounds with significant biological activities (Puthran et al., 2019).
Anticancer and Antimicrobial Applications
Compounds synthesized from pyrazole derivatives, including 5-Amino-1-tert-butyl-3-(2-methoxyphenyl)pyrazole-4-carbonitrile, have shown potential anticancer and antimicrobial properties. For instance, derivatives have been evaluated for their anticancer activities against various human tumor cell lines, indicating their potential as therapeutic agents (Tiwari et al., 2016). Additionally, some pyrazoles and fused pyrazolopyrimidines synthesized from similar precursors have demonstrated promising antiviral activity against herpes simplex virus type-1, suggesting their use in antiviral therapies (Rashad et al., 2009).
Corrosion Inhibition
Pyrazole derivatives, including those synthesized from 5-Amino-1-tert-butyl-3-(2-methoxyphenyl)pyrazole-4-carbonitrile, have been investigated for their corrosion inhibition properties. For example, pyranopyrazole derivatives have been studied for their effectiveness in inhibiting mild steel corrosion in acidic solutions, highlighting their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).
Material Science Applications
In material science, the interaction of compounds derived from 5-Amino-1-tert-butyl-3-(2-methoxyphenyl)pyrazole-4-carbonitrile with other materials, such as fullerenes, has been studied. Research on the electronic properties of fluoropyrazolecarbonitrile derivatives and their spectral enhancement upon adsorption with fullerene showcases the potential of these compounds in developing advanced materials with enhanced optical or electronic properties ( ).
Future Directions
Pyrazoles, including “5-Amino-1-tert-butyl-3-(2-methoxyphenyl)pyrazole-4-carbonitrile”, have potential for future research due to their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They can serve as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
properties
IUPAC Name |
5-amino-1-tert-butyl-3-(2-methoxyphenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)19-14(17)11(9-16)13(18-19)10-7-5-6-8-12(10)20-4/h5-8H,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLMHYPHDOCHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)C2=CC=CC=C2OC)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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